molecular formula C13H9F3O B6340724 5-Phenyl-3-trifluoromethylphenol CAS No. 1214380-76-3

5-Phenyl-3-trifluoromethylphenol

Cat. No.: B6340724
CAS No.: 1214380-76-3
M. Wt: 238.20 g/mol
InChI Key: TVCOGQUEBQFGJQ-UHFFFAOYSA-N
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Description

5-Phenyl-3-trifluoromethylphenol is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-trifluoromethylphenol can be achieved through several methods. One common approach involves the trifluoromethylation of phenols using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. Another method involves the use of biocatalysts, such as laccase, in combination with oxidizing agents like tBuOOH .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Phenyl-3-trifluoromethylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethylphenol: Similar in structure but lacks the phenyl group.

    4-Trifluoromethylphenol: Another isomer with the trifluoromethyl group in a different position.

    5-Trifluoromethylphenol: Similar but without the phenyl group

Uniqueness

5-Phenyl-3-trifluoromethylphenol is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCOGQUEBQFGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673498
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214380-76-3
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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